Tetraphenyltin

Descripción

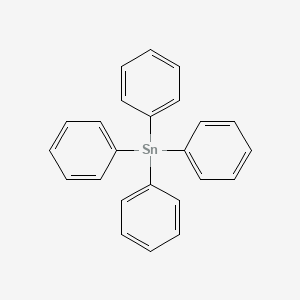

Structure

2D Structure

Propiedades

IUPAC Name |

tetraphenylstannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/4C6H5.Sn/c4*1-2-4-6-5-3-1;/h4*1-5H; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRHIAMBJMSSNNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022071 | |

| Record name | Tetraphenyl tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, White crystalline solid; [Alfa Aesar MSDS] | |

| Record name | Stannane, tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenyltin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17946 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

595-90-4 | |

| Record name | Tetraphenyltin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=595-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraphenyl tin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000595904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraphenyltin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2094 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, tetraphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraphenyl tin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraphenyltin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.977 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAPHENYL TIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61E04398N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetraphenyltin: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenyltin, with the chemical formula (C₆H₅)₄Sn, is an organotin compound characterized by a central tin atom bonded to four phenyl groups.[1] This white, crystalline solid is a versatile reagent in organic and organometallic chemistry, finding applications as a catalyst, stabilizer, and a precursor for the synthesis of other organometallic compounds.[2][3] Its stability and reactivity make it a valuable tool in various industrial and research settings, including polymer chemistry and the synthesis of fine chemicals.[4] This guide provides a comprehensive overview of this compound, focusing on its chemical and physical properties, detailed experimental protocols, and its role in chemical synthesis and potential biological activities.

Core Properties of this compound

This compound is a stable compound under normal conditions, though it is incompatible with strong acids and oxidizing agents.[1] It is insoluble in water but shows solubility in organic solvents such as hot benzene (B151609), toluene (B28343), and xylene.[1]

Physicochemical Data

| Property | Value | Reference(s) |

| CAS Number | 595-90-4 | [5] |

| Molecular Formula | C₂₄H₂₀Sn | [6] |

| Molecular Weight | 427.13 g/mol | [4] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | 224-227 °C | [1] |

| Boiling Point | >420 °C | [7] |

| Density | 1.49 g/cm³ | [1] |

| Vapor Density | 14.7 (vs. air) | [5] |

| Solubility | Insoluble in water; soluble in hot benzene, toluene, xylene | [1] |

Spectral Data

| Spectroscopic Technique | Key Features | Reference(s) |

| Infrared (IR) Spectroscopy | Used for qualitative and quantitative analysis, providing a unique spectral fingerprint for identification. | [3] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A primary method for the determination and quantification of this compound and its metabolites. | [8] |

| High-Performance Liquid Chromatography (HPLC) | Employed for the separation and quantification of this compound, often with spectrophotometric detection. | [9] |

Experimental Protocols

Synthesis of this compound

A high-yield synthesis of this compound can be achieved through the reaction of tin(IV) chloride with phenylsodium (B238773), which is formed in situ from chlorobenzene (B131634) and sodium metal in dry toluene.[3]

Reagents and Equipment:

-

Tin(IV) chloride (SnCl₄)

-

Chlorobenzene

-

Sodium metal

-

Dry toluene

-

Three-necked round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Condenser

-

Heating mantle

-

Inert atmosphere (e.g., argon)

Procedure:

-

Preparation of Phenylsodium: In a three-necked flask under an inert atmosphere, sodium metal is dispersed in dry toluene with vigorous stirring at elevated temperatures. Chlorobenzene is then added dropwise to the reaction mixture to form phenylsodium.

-

Reaction with Tin(IV) Chloride: A solution of tin(IV) chloride in dry toluene is added dropwise to the phenylsodium suspension. The reaction is exothermic and should be controlled by external cooling to maintain the desired temperature.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction. The mixture is then hydrolyzed with water or an aqueous solution of ammonium (B1175870) chloride.

-

Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., toluene). The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate) and the solvent is removed under reduced pressure. The crude this compound is then purified by recrystallization from a suitable solvent such as benzene or xylene to yield a white crystalline solid.[3]

Analytical Determination of this compound

The analysis of this compound, particularly in complex matrices, often requires a multi-step process involving extraction, derivatization (for GC analysis), separation, and detection.[10]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol Outline:

-

Sample Preparation:

-

Extraction: For solid samples, extraction with an organic solvent like toluene or hexane (B92381) is performed, often aided by ultrasonication. For liquid samples, liquid-liquid extraction is employed.

-

Derivatization: To increase volatility for GC analysis, organotin compounds can be derivatized. A common method is ethylation using sodium tetraethylborate (NaBEt₄).[10][11]

-

-

Instrumental Analysis:

-

Gas Chromatograph (GC):

-

Column: A capillary column, such as one with a VF-XMS stationary phase (e.g., 60 m × 0.25 mm i.d. × 0.25 µm), is suitable for separation.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.5 mL/min).

-

Temperature Program: A typical program starts at a low temperature, holds for a period, and then ramps up to a final temperature to ensure the elution of all analytes.[10]

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for enhanced sensitivity and selectivity by monitoring characteristic ions of the target analytes.[11]

-

-

Key Applications and Reaction Mechanisms

This compound serves as a versatile reagent in several chemical transformations, most notably in polymerization reactions and palladium-catalyzed cross-coupling reactions.

Role in Polymerization

This compound is utilized as a co-catalyst in Ziegler-Natta polymerization of olefins.[12][13] In these systems, the organotin compound can act as an activator for the transition metal catalyst (e.g., a titanium compound), facilitating the polymerization process.

Role in Stille Cross-Coupling Reactions

Organotin compounds, including this compound, are key reagents in the Stille reaction, a palladium-catalyzed cross-coupling reaction that forms a new carbon-carbon bond between an organostannane and an organic halide or pseudohalide.[14][15]

The catalytic cycle of the Stille reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[15]

Toxicology and Safety

This compound, like other organotin compounds, presents toxicological concerns. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[6] It is also very toxic to aquatic life with long-lasting effects.[7]

Toxicological Data Summary

| Endpoint | Value/Observation | Reference(s) |

| Acute Oral Toxicity | Toxic | [6] |

| Acute Dermal Toxicity | Toxic | [6] |

| Acute Inhalation Toxicity | Toxic to fatal | [6] |

| Neurotoxicity | Considered a neurotoxin, though less studied than other organotins like trimethyltin (B158744) and triphenyltin (B1233371). | [7] |

| Endocrine Disruption | Potential endocrine disrupting compound. | [7] |

Metabolism and Toxicokinetics

Studies in rats have shown that after a single oral dose, this compound accumulates more rapidly and to a higher extent in the liver compared to the kidneys, but is also metabolized faster in the liver.[8] The primary metabolite observed in tissues, particularly the liver, is diphenyltin (B89523).[8] The relatively low uptake of tin compounds after ingestion may contribute to the comparatively lower acute toxicity of this compound compared to other organotins like di- or triphenyltin.[8] However, the formation of the more toxic diphenyltin as a metabolite suggests that it may be responsible for some of the harmful effects observed.[8]

Mechanism of Toxicity

The toxicity of organotin compounds is often linked to their effects on cellular energy metabolism and their ability to induce oxidative stress.[16][17] While the specific mechanisms for this compound are less elucidated than for compounds like trimethyltin (TMT), it is known that organotins can inhibit mitochondrial function. The neurotoxicity of compounds like TMT is associated with damage to the limbic system, particularly the hippocampus, and involves processes such as the inhibition of energy metabolism and peroxidation damage.[16][17]

Some organotin compounds, such as triphenyltin (TPT), are known endocrine disruptors.[18][19] They can interfere with the endocrine system by directly damaging endocrine glands, altering hormone synthesis, and affecting hormone receptor signaling, such as the retinoid X receptor (RXR) and peroxisome proliferator-activated receptor-gamma (PPARγ).[19]

Conclusion

This compound is a significant organometallic compound with a well-established role in chemical synthesis, particularly in polymerization and cross-coupling reactions. Its properties are well-characterized, and reliable methods for its synthesis and analysis are available. However, its utility is tempered by its toxicity, a characteristic it shares with other organotin compounds. For researchers, scientists, and drug development professionals, a thorough understanding of both the synthetic utility and the toxicological profile of this compound is essential for its safe and effective use in the laboratory and in the development of new chemical entities and materials. Further research into the specific biological mechanisms of action of this compound will be crucial for a more complete assessment of its potential risks and for the development of safer alternatives.

References

- 1. Cas 595-90-4,this compound | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. ukessays.com [ukessays.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound | C24H20Sn | CID 61146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Metabolism of a this compound compound in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. agilent.com [agilent.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Stille Coupling [organic-chemistry.org]

- 15. Stille reaction - Wikipedia [en.wikipedia.org]

- 16. The main mechanisms of trimethyltin chloride-induced neurotoxicity: Energy metabolism disorder and peroxidation damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Triphenyltin as a potential human endocrine disruptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Review on endocrine disrupting toxicity of triphenyltin from the perspective of species evolution: Aquatic, amphibious and mammalian - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Tetraphenyltin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraphenyltin, with the chemical formula (C₆H₅)₄Sn or SnPh₄, is an organotin compound characterized by a central tin atom tetrahedrally bonded to four phenyl groups.[1] It presents as a white crystalline solid and has garnered significant interest across various scientific and industrial domains.[1] Its utility spans from being a crucial intermediate in organometallic synthesis to applications in polymer chemistry and as a catalyst.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its metabolic fate.

Physical Properties

This compound is a stable compound under normal conditions, exhibiting well-defined physical characteristics. It is insoluble in water but shows solubility in organic solvents such as hot benzene (B151609), toluene (B28343), and xylene.[3] Key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₀Sn | [3] |

| Molecular Weight | 427.13 g/mol | [3] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 224-227 °C | [3] |

| Boiling Point | >420 °C | [3] |

| Density | 1.49 g/cm³ | [3] |

| Vapor Density | 14.7 (vs air) | [3] |

| Flash Point | 111 °C (closed cup) | [1] |

| Water Solubility | Insoluble | [3] |

| Solubility in other solvents | Soluble in hot benzene, toluene, xylene | [3] |

Chemical Properties and Reactivity

This compound is a stable compound but is incompatible with strong acids and strong oxidizing agents.[3] It serves as a precursor for the synthesis of other organotin compounds. For instance, it can undergo disproportionation reactions in the presence of a catalyst to form other phenyltin derivatives.[4]

Crystal Structure

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It crystallizes in the tetragonal space group P42₁c. The molecule possesses a tetrahedral geometry around the central tin atom.

| Crystal Data | Value |

| Crystal System | Tetragonal |

| Space Group | P42₁c |

Experimental Protocols

Synthesis of this compound (Gilman and Rosenberg Method)

A common and high-yield method for the synthesis of this compound is the reaction of tin(IV) chloride with phenylsodium (B238773), which is prepared in situ from chlorobenzene (B131634) and sodium metal in dry toluene.[1][3]

Materials and Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Mechanical stirrer

-

Dropping funnel

-

Heating mantle

-

Inert atmosphere (Argon or Nitrogen)

-

Sodium metal

-

Dry toluene

-

Chlorobenzene

-

Tin(IV) chloride (SnCl₄)

Procedure:

-

Set up the reaction apparatus under an inert atmosphere.

-

In the three-necked flask, add sodium metal to dry toluene.

-

Heat the mixture to the melting point of sodium while stirring vigorously to create a fine dispersion of sodium.

-

Cool the mixture and slowly add chlorobenzene via the dropping funnel to form phenylsodium.

-

After the formation of phenylsodium is complete, a solution of tin(IV) chloride in dry toluene is added dropwise to the reaction mixture.

-

The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

After the addition is complete, the reaction mixture is refluxed for a period to ensure complete reaction.

-

The resulting mixture is then cooled, and the excess sodium is quenched.

-

The product, this compound, is isolated by filtration and can be purified by recrystallization from a suitable solvent like benzene or toluene.[3]

Characterization Protocols

¹³C NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Sample Preparation:

-

Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to an NMR tube.

Instrument Parameters (General):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Nucleus: ¹³C

-

Technique: Proton-decoupled ¹³C NMR is standard to obtain a spectrum with single lines for each unique carbon atom.

-

Relaxation Delay: A sufficient delay (e.g., 2-5 seconds) should be used to ensure quantitative analysis if needed.

The resulting spectrum will show characteristic chemical shifts for the phenyl carbons.

This technique provides definitive information about the three-dimensional structure of this compound in the solid state.

Procedure:

-

Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in a solvent like toluene or by slow cooling of a hot, saturated solution. The ideal crystal size is typically in the range of 0.1-0.3 mm in all dimensions.[5]

-

Crystal Mounting: Carefully select a well-formed, single crystal and mount it on a goniometer head.[6]

-

Data Collection:

-

Mount the crystal on the diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam. Data is typically collected to a resolution of at least 0.85 Å for small molecules.[7]

-

-

Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

Refine the structural model against the experimental data to obtain accurate bond lengths, bond angles, and other crystallographic parameters.

-

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Metabolic Pathway of this compound in Rats

In vivo studies in rats have shown that this compound is metabolized through a dearylation process, where the phenyl groups are sequentially cleaved from the tin atom. This metabolic breakdown is a crucial aspect of its toxicology.[8]

Caption: Metabolic degradation of this compound in rats.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. ukessays.com [ukessays.com]

- 4. CN1184816A - Method for synthesizing triphenyl tin chloride - Google Patents [patents.google.com]

- 5. excillum.com [excillum.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Metabolism of a this compound compound in rats after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure and Bonding of Tetraphenyltin

This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound (Sn(C₆H₅)₄). It delves into the precise geometric arrangement of its constituent atoms, the nature of its chemical bonds, and the experimental and computational methodologies employed for its characterization. This information is foundational for understanding its reactivity and potential applications, including those in catalysis and materials science, and provides a structural basis for toxicological and targeted drug development studies involving organotin compounds.

Molecular Structure and Geometry

This compound is an organotin compound composed of a central tin (Sn) atom covalently bonded to four phenyl (C₆H₅) groups.[1][2] The molecule adopts a tetrahedral geometry around the tin atom, which is a common arrangement for tetracoordinate Sn(IV) compounds.[3][4] This structure can be considered quasi-spherical.[5]

Crystal Structure

Crystallographic studies, specifically single-crystal X-ray diffraction, have been pivotal in determining the precise solid-state structure of this compound. The compound crystallizes in the tetragonal space group P̅42₁c.[5] A redetermination of the crystal structure confirmed these findings.[5]

Bond Lengths and Angles

The key structural parameters are the Sn-C bond lengths and the C-Sn-C bond angles, which define the molecule's tetrahedral shape. The Sn-C bond is the covalent link between the central tin atom and the ipso-carbon of each phenyl ring. The C-Sn-C angles are very close to the ideal tetrahedral angle of 109.5°.

Data Summary: Structural Parameters of this compound

| Parameter | Value | Experimental Method | Reference |

| Sn-C Bond Length | 2.143(5) Å | X-ray Crystallography | [5] |

| 2.14 Å | X-ray Crystallography | [4][6] | |

| C-Sn-C Bond Angle | 108.9(2)° | X-ray Crystallography | [5] |

| 110.5(2)° | X-ray Crystallography | [5] | |

| 109.5° (mean) | X-ray Crystallography | [6] | |

| Crystal System | Tetragonal | X-ray Crystallography | [5][6] |

| Space Group | P̅42₁c | X-ray Crystallography | [5] |

| Unit Cell Dimensions | a = 12.058(1) Å, c = 6.568(1) Å | X-ray Crystallography | [6] |

Note: Numbers in parentheses represent the standard uncertainty in the last digit.

Chemical Bonding

The bonding in this compound is characterized by four equivalent, stable Sn-C sigma (σ) bonds. The tin atom is in the +4 oxidation state. The electronegativity difference between tin (1.96 on the Pauling scale) and carbon (2.55) results in a polar covalent bond with some ionic character, where the carbon atom bears a partial negative charge and the tin atom a partial positive charge. The four phenyl groups are arranged symmetrically, leading to a non-polar molecule overall. The stability of the Sn-C bond contributes to the compound's general stability.[2]

Experimental Protocols and Characterization

The elucidation of this compound's structure relies on several analytical techniques, with X-ray crystallography being the most definitive for solid-state structure.

Synthesis of this compound

A common method for synthesizing this compound is through a Wurtz-Fittig type reaction.[4]

Protocol:

-

Sodium metal is reacted with chlorobenzene (B131634) in a dry toluene (B28343) solvent to form a phenylsodium (B238773) intermediate.

-

A solution of tin(IV) chloride (SnCl₄) in toluene is then added slowly to the reaction mixture.[4] The temperature should be maintained below 45°C during this addition.[4]

-

The reaction produces this compound and sodium chloride.

-

The this compound product is then extracted and purified. Purification can be achieved by recrystallization from solvents like chloroform, xylene, or a benzene/cyclohexane mixture.[1][7][8]

X-ray Crystallography

Single-crystal X-ray diffraction provides precise atomic coordinates, from which bond lengths, bond angles, and the overall crystal packing can be determined.

Generalized Experimental Protocol:

-

Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in a suitable organic solvent system (e.g., chloroform/ethanol).[9]

-

Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data are used to solve the crystal structure, often using direct methods or Patterson methods.[6] The initial structural model is then refined using full-matrix least-squares methods to minimize the difference between the observed and calculated structure factors, yielding the final, precise atomic positions and thermal parameters.[5]

Computational Chemistry Studies

Computational methods, such as Density Functional Theory (DFT), are valuable for complementing experimental data.[9] These studies can be used to:

-

Optimize the molecular geometry and compare calculated bond lengths and angles with experimental values.[10]

-

Analyze the electronic structure and the nature of the frontier molecular orbitals (HOMO and LUMO), which is crucial for understanding the molecule's reactivity.[11]

-

Predict spectroscopic properties, such as NMR chemical shifts, which can aid in experimental characterization.[10]

Relevance in Research and Drug Development

While this compound itself is primarily used as a chemical intermediate, catalyst, and stabilizer, the structural and bonding principles are highly relevant to the broader class of organotin compounds.[2][8][12] Some organotin compounds have been investigated for their potent biological activities, including anti-fungal, anti-bacterial, and anti-tumor properties.[4][9] A thorough understanding of the stable tetrahedral coordination, the nature of the Sn-C bond, and the steric and electronic effects of the phenyl ligands in this compound provides a critical foundation for:

-

Structure-Activity Relationship (SAR) Studies: Correlating molecular structure with biological activity to design more effective and less toxic therapeutic agents.

-

Toxicology: Understanding the mechanisms of toxicity, as many organotin compounds are known neurotoxins.[3]

-

Drug Design: Using the this compound scaffold as a starting point for developing new organometallic drug candidates.

Visualizations

Caption: Molecular structure of this compound.

Caption: Experimental workflow for X-ray crystallography.

References

- 1. Cas 595-90-4,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. ukessays.com [ukessays.com]

- 5. researchgate.net [researchgate.net]

- 6. Crystal structure of this compound - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 7. Page loading... [wap.guidechem.com]

- 8. This compound | 595-90-4 [chemicalbook.com]

- 9. (N,N-Diisopropyldithiocarbamato)triphenyltin(IV): crystal structure, Hirshfeld surface analysis and computational study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. nbinno.com [nbinno.com]

The Synthesis and Discovery of Tetraphenyltin: A Technical Guide

An in-depth exploration of the synthesis, characterization, and historical discovery of the organometallic compound tetraphenyltin, tailored for researchers, scientists, and professionals in drug development.

Abstract

This compound, with the chemical formula Sn(C₆H₅)₄, stands as a significant compound in the field of organometallic chemistry. This white crystalline solid, often abbreviated as SnPh₄, has found applications as a catalyst in polymerization reactions and as a stabilizer. This technical guide provides a comprehensive overview of its discovery and key synthetic methodologies, complete with detailed experimental protocols and characterization data. The document is designed to serve as a practical resource for laboratory professionals.

Discovery and Historical Context

The journey into organotin chemistry began in the mid-19th century. In 1849, Edward Frankland reported the synthesis of the first organotin compound, diethyltin (B15495199) diiodide.[1] Shortly after, in 1852, German chemist Carl Jacob Löwig made significant contributions by reacting alkyl halides with a tin-sodium alloy to produce various alkyltin compounds.[1][2] This work is widely considered to mark the true beginning of systematic organotin chemistry.[1][2]

While Löwig's initial work focused on alkyltin derivatives, the first synthesis of an aryltin compound, and specifically this compound, is also attributed to him. In the same year, 1852, Löwig, then a professor at the University of Zurich, reported the preparation of what he termed "Zinnphenyl" (tin phenyl) by reacting an alloy of tin and sodium with bromobenzene (B47551). This seminal work was published in the journal Annalen der Chemie und Pharmacie.

Physicochemical and Spectroscopic Data

This compound presents as a white, crystalline powder. A summary of its key quantitative data is provided in the table below for easy reference.

| Property | Value |

| Chemical Formula | C₂₄H₂₀Sn |

| Molar Mass | 427.13 g/mol |

| Melting Point | 224-227 °C |

| Boiling Point | >420 °C |

| Density | 1.49 g/cm³ |

| Solubility | Insoluble in water; soluble in hot benzene (B151609), toluene (B28343), and xylene. |

| Appearance | White crystalline solid |

| ¹H NMR (CDCl₃) | δ ~7.4-7.6 ppm (multiplet) |

| ¹³C NMR (CDCl₃) | δ ~128.6, 129.1, 136.9, 137.3 ppm |

| Infrared (IR) (KBr) | Key absorptions: ~3057 cm⁻¹ (aromatic C-H), ~457 cm⁻¹ (Sn-C) |

Synthetic Methodologies

Several synthetic routes to this compound have been developed. The most common and historically significant methods are detailed below.

Wurtz-Fittig Type Reaction

This classical method, a variation of the Wurtz-Fittig reaction, remains a high-yield approach to this compound. It involves the reaction of chlorobenzene (B131634) with tin(IV) chloride in the presence of sodium metal as a coupling agent.

Overall Reaction:

SnCl₄ + 4 C₆H₅Cl + 8 Na → Sn(C₆H₅)₄ + 8 NaCl

Reagents:

-

Tin(IV) chloride (SnCl₄)

-

Chlorobenzene (C₆H₅Cl)

-

Sodium (Na) metal

-

Toluene (dry)

-

Benzene or Toluene (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place freshly cut sodium metal in dry toluene.

-

Heat the mixture to the melting point of sodium while stirring vigorously to create a fine dispersion of sodium.

-

Cool the dispersion and add a solution of chlorobenzene in dry toluene dropwise from the dropping funnel. Maintain the reaction temperature between 40-45 °C. The addition should take approximately 1-2 hours.

-

Following the chlorobenzene addition, add a solution of tin(IV) chloride in dry toluene dropwise over 30 minutes, ensuring the temperature does not exceed 45 °C.

-

After the addition is complete, heat the mixture to reflux for a period to ensure the reaction goes to completion.

-

Cool the reaction mixture and cautiously add ethanol (B145695) to destroy any unreacted sodium, followed by the addition of water.

-

Separate the organic layer and wash it with dilute acid and then water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Remove the solvent by rotary evaporation to yield the crude product.

-

Purify the crude this compound by recrystallization from hot benzene or toluene. A yield of approximately 25 grams can be expected from a reaction starting with 10 mL of SnCl₄.[3]

Grignard Reaction

The Grignard reaction provides a versatile route to this compound. Phenylmagnesium bromide, prepared from bromobenzene and magnesium, is reacted with tin(IV) chloride.

Overall Reaction:

SnCl₄ + 4 C₆H₅MgBr → Sn(C₆H₅)₄ + 4 MgBrCl

Reagents:

-

Tin(IV) chloride (SnCl₄)

-

Bromobenzene (C₆H₅Br)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

Procedure:

-

Prepare the Grignard reagent, phenylmagnesium bromide, by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or THF in a flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).

-

In a separate flask, prepare a solution of tin(IV) chloride in anhydrous diethyl ether or THF.

-

Cool the Grignard reagent solution in an ice bath.

-

Add the tin(IV) chloride solution dropwise to the stirred Grignard reagent. A white precipitate will form.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with diethyl ether or toluene.

-

Wash the organic extracts with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization.

Organolithium Reaction

Phenyllithium (B1222949) can also be used as the arylating agent in the synthesis of this compound. It is typically prepared in situ from bromobenzene and n-butyllithium or by the reaction of bromobenzene with lithium metal.

Overall Reaction:

SnCl₄ + 4 C₆H₅Li → Sn(C₆H₅)₄ + 4 LiCl

Reagents:

-

Tin(IV) chloride (SnCl₄)

-

Phenyllithium (C₆H₅Li) solution

-

Anhydrous diethyl ether or hexane

Procedure:

-

In a flask under an inert atmosphere, place a solution of tin(IV) chloride in anhydrous diethyl ether or hexane.

-

Cool the solution in an ice or dry ice/acetone bath.

-

Add the phenyllithium solution dropwise with stirring.

-

After the addition, allow the mixture to warm to room temperature and stir for several hours.

-

Hydrolyze the reaction mixture with water or a dilute acid.

-

Separate the organic layer, wash with water, and dry over an anhydrous drying agent.

-

Evaporate the solvent to yield the crude product.

-

Recrystallize the crude this compound from a suitable solvent.

Diagrams

Synthetic Pathways

The following diagrams illustrate the logical flow of the primary synthetic routes to this compound.

Caption: Overview of major synthetic routes to this compound.

Experimental Workflow: Wurtz-Fittig Type Synthesis

This diagram outlines the key steps in the laboratory synthesis of this compound via the Wurtz-Fittig type reaction.

Caption: Step-by-step workflow for the synthesis of this compound.

References

An In-depth Technical Guide to Tetraphenyltin: History, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenyltin, an organotin compound with the chemical formula (C₆H₅)₄Sn, has been a subject of scientific and industrial interest for decades. This technical guide provides a comprehensive overview of its history, chemical and physical properties, synthesis, and characterization. It further delves into its significant applications as a catalyst in polymerization, a stabilizer for polyvinyl chloride (PVC), and its emerging roles in materials science. The document also addresses the toxicological aspects of this compound, including its potential as an endocrine disruptor and neurotoxin, supported by available data and proposed mechanisms of action. Detailed experimental protocols for its synthesis and characterization are provided to facilitate further research and development.

Introduction

This compound is a white crystalline solid that belongs to the family of organotin compounds, characterized by the presence of at least one tin-carbon bond.[1] Its unique molecular structure, consisting of a central tin atom tetrahedrally bonded to four phenyl groups, imparts high thermal stability and reactivity, making it a versatile reagent and material in various chemical processes.[2] This guide aims to be a comprehensive resource for professionals in research and drug development, offering in-depth technical information on this compound.

History and Background

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₀Sn | [4] |

| Molecular Weight | 427.13 g/mol | [4] |

| Appearance | White crystalline solid/powder | [4] |

| Melting Point | 224-227 °C | [4] |

| Boiling Point | >420 °C | [5] |

| Density | 1.49 g/cm³ | [4] |

| Solubility | Insoluble in water; soluble in hot benzene (B151609), toluene (B28343), and xylene. | [4] |

| Vapor Density | 14.7 (vs air) | [5] |

| Stability | Stable under normal conditions. Incompatible with strong acids and strong oxidizing agents. | [4] |

| CAS Number | 595-90-4 | [4] |

Experimental Protocols

Synthesis of this compound

A common and high-yield method for the synthesis of this compound involves the Wurtz-Fittig reaction.[1][6]

Materials:

-

Sodium metal

-

Dry toluene

-

Tin(IV) chloride (SnCl₄)

-

500 mL three-necked round-bottom flask

-

Stirrer

-

Dropping funnel

-

Condenser

-

Heating mantle

Procedure:

-

In a 500 mL three-necked flask equipped with a stirrer, dropping funnel, and condenser, place 15 g of finely cut sodium metal and 250 mL of dry toluene.

-

Gently heat the mixture to the boiling point of toluene to melt the sodium. Stir vigorously to create a fine suspension of sodium sand.

-

Allow the mixture to cool to room temperature.

-

Slowly add a solution of 35 mL of chlorobenzene in 50 mL of dry toluene from the dropping funnel over a period of 1-2 hours. Maintain the reaction temperature between 30-40 °C using a water bath.

-

After the addition of chlorobenzene is complete, continue stirring for another 30 minutes.

-

Slowly add a solution of 10 mL of tin(IV) chloride in 25 mL of dry toluene from the dropping funnel. Control the addition rate to maintain the temperature below 45 °C.

-

After the addition is complete, reflux the mixture for 1 hour.

-

Cool the reaction mixture and cautiously add 100 mL of water to decompose any unreacted sodium.

-

Separate the toluene layer and wash it with water, followed by drying over anhydrous sodium sulfate.

-

Remove the toluene by distillation. The crude this compound can be purified by recrystallization from a suitable solvent like benzene or a mixture of chloroform (B151607) and petroleum ether.[7]

Expected Yield: Approximately 25 g.[6]

Characterization of this compound

-

Method: A sample of this compound is mixed with KBr and pressed into a pellet. The IR spectrum is recorded using an FTIR spectrometer.

-

Expected Peaks: The spectrum will show characteristic peaks for the Sn-C bond and the phenyl groups. The absence of peaks corresponding to starting materials will confirm the purity of the product.

-

¹H NMR: A solution of this compound in a suitable deuterated solvent (e.g., CDCl₃) is prepared. The spectrum will show multiplets in the aromatic region (typically around 7.2-7.8 ppm) corresponding to the phenyl protons.

-

¹³C NMR: The ¹³C NMR spectrum will display characteristic peaks for the phenyl carbons.

-

¹¹⁹Sn NMR: This technique can be used to directly observe the tin nucleus, providing information about its chemical environment.

-

Method: Electron ionization (EI) or other soft ionization techniques can be used.

-

Expected Fragments: The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns corresponding to the loss of phenyl groups.

-

Method: Single-crystal X-ray diffraction is used to determine the precise three-dimensional structure of the molecule.

-

Structural Details: this compound crystallizes in a tetragonal space group. The tin atom is at the center of a distorted tetrahedron with four phenyl groups attached. The Sn-C bond lengths are approximately 2.14 Å, and the C-Sn-C bond angles are close to the ideal tetrahedral angle of 109.5°.

Applications

Catalyst in Polymerization

This compound is an effective catalyst in various polymerization reactions.[3] It can act as a Lewis acid to initiate and control the polymerization process.[2] Its use can lead to polymers with desired characteristics, such as high molecular weight and specific stereochemistry.

Logical Workflow for this compound as a Polymerization Catalyst

References

Spectroscopic Profile of Tetraphenyltin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tetraphenyltin (Sn(C₆H₅)₄), a significant organotin compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopic characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key nuclei for analysis are ¹H, ¹³C, and ¹¹⁹Sn.

Data Presentation

| Nucleus | Chemical Shift (δ) ppm | Coupling Constants (J) Hz | Solvent |

| ¹H | ~7.4-7.6 (multiplet) | J(¹¹⁹Sn-¹H) and J(¹¹⁷Sn-¹H) satellites are often observed but not always resolved or reported. | CDCl₃ |

| ¹³C | ipso: ~137.5, ortho: ~136.9, meta: ~128.8, para: ~129.1[1] | ¹J(¹¹⁹Sn-¹³C): ~48 Hz, ²J(¹¹⁹Sn-¹³C): ~46 Hz, ³J(¹¹⁹Sn-¹³C): ~63 Hz, ⁴J(¹¹⁹Sn-¹³C): not typically resolved. | CDCl₃[1] |

| ¹¹⁹Sn | -137.3 | Not applicable | CDCl₃ |

Experimental Protocols

¹H and ¹³C NMR Spectroscopy

A general protocol for obtaining ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrumental Parameters (General):

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse sequence.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-5 seconds.

-

Spectral Width: A range covering approximately -2 to 12 ppm.

-

-

¹³C NMR:

-

Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A range covering approximately 0 to 200 ppm.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the signals for ¹H NMR.

-

¹¹⁹Sn NMR Spectroscopy

Obtaining a ¹¹⁹Sn NMR spectrum requires a spectrometer equipped with a multinuclear probe.

-

Sample Preparation:

-

Prepare a concentrated solution of this compound (e.g., 100 mg or more) in CDCl₃.

-

-

Instrumental Parameters:

-

Spectrometer: A multinuclear NMR spectrometer.

-

Reference: Tetramethyltin (TMT) is a common external reference (δ = 0 ppm).[2]

-

Pulse Sequence: A standard single-pulse sequence with proton decoupling.

-

Number of Scans: A significant number of scans will be necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: A longer relaxation delay may be required due to the potentially long T₁ of the ¹¹⁹Sn nucleus.

-

-

Data Processing:

-

Similar to ¹H and ¹³C NMR, the data is processed via Fourier transformation, phasing, and referencing.

-

Vibrational Spectroscopy: IR and Raman

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of the molecule, offering a fingerprint for the compound's structure and bonding.

Data Presentation

| Spectroscopy | Vibrational Frequencies (cm⁻¹) and Assignments |

| IR | Key absorptions for the phenyl group are expected around 3100-3000 cm⁻¹ (C-H stretch), 1600-1450 cm⁻¹ (C=C ring stretch), and characteristic out-of-plane C-H bending bands below 900 cm⁻¹. The Sn-C stretching vibrations are expected at lower frequencies. A prominent peak around 457 cm⁻¹ is indicative of the metal-to-carbon bond. |

| Raman | The Raman spectrum is often dominated by the symmetric vibrations of the phenyl rings. Strong bands are expected for the ring breathing modes around 1000 cm⁻¹. The Sn-C symmetric stretch is also a characteristic Raman active mode. |

Note: Specific peak lists can be found in spectral databases such as the NIST WebBook and SDBS.

Experimental Protocols

FT-IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation:

-

Thoroughly grind 1-2 mg of dry this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Scan Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16-32 scans are typically co-added.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected.

-

-

Data Acquisition and Processing:

-

Place the KBr pellet in the sample holder and acquire the spectrum.

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

FT-Raman Spectroscopy

-

Sample Preparation:

-

Place a small amount of the crystalline this compound sample into a glass capillary tube or onto a microscope slide. No extensive sample preparation is usually required.

-

-

Instrumental Parameters:

-

Spectrometer: A Fourier Transform Raman (FT-Raman) spectrometer.

-

Laser: A near-infrared laser (e.g., 1064 nm Nd:YAG) is commonly used to minimize fluorescence.

-

Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample degradation.

-

Scan Range: Typically 3500-100 cm⁻¹ Raman shift.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 128 or more scans may be necessary to improve the signal-to-noise ratio.

-

-

Data Acquisition and Processing:

-

Acquire the Raman spectrum.

-

The software will process the data to display the Raman intensity as a function of the Raman shift.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a compound like this compound.

References

An In-depth Technical Guide to the X-ray Crystal Structure of Tetraphenyltin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the single-crystal X-ray structure of tetraphenyltin (SnPh₄). It includes aggregated crystallographic data from key studies, a detailed experimental protocol for structure determination, and a logical workflow diagram illustrating the crystallographic process. This document is intended to serve as a detailed reference for researchers in chemistry, materials science, and drug development.

Introduction

This compound is an organotin compound featuring a central tin atom tetrahedrally bonded to four phenyl groups. Its rigid and well-defined three-dimensional structure makes it a valuable subject for crystallographic studies and a reference compound in organometallic chemistry. The precise determination of its crystal structure provides fundamental data on Sn-C bond lengths and C-Sn-C bond angles in a sterically hindered, symmetrical environment. This information is crucial for computational modeling, understanding intermolecular interactions, and designing novel organotin-based compounds for various applications, including catalysis and materials science.

Crystallographic Data

The crystal structure of this compound has been determined and subsequently redetermined to improve precision. The data presented below is a summary from these key crystallographic studies. The redetermination in 1982 provided a significant improvement in the precision of the atomic coordinates and molecular geometry.

| Parameter | Value (1982 Redetermination)[1] | Value (Initial Determination) |

| Formula | C₂₄H₂₀Sn | C₂₄H₂₀Sn |

| Crystal System | Tetragonal | Tetragonal |

| Space Group | P42₁c | P42₁c |

| a (Å) | 12.091(3) | 12.058(1) |

| c (Å) | 6.573(2) | 6.568(1) |

| α, β, γ (°) | 90, 90, 90 | 90, 90, 90 |

| Volume (ų) | 961.1(4) | 957.9 |

| Z | 2 | 2 |

| Temperature (K) | 295(1) | Not Reported |

| Sn-C Bond Length (Å) | 2.143(5) | 2.14 |

| C-Sn-C Angle (°) | 108.9(2), 110.5(2) | 109.5 |

| Final R-factor | 0.031 | 0.078 |

Experimental Protocols

The determination of the crystal structure of this compound involves several critical steps, from sample preparation to data analysis. The following protocol is a synthesized methodology based on the cited literature and standard crystallographic practices.

3.1. Synthesis and Crystallization

High-purity this compound is essential for growing diffraction-quality single crystals.

-

Synthesis : this compound can be synthesized by reacting tin(IV) chloride with a Grignard reagent, such as phenylmagnesium bromide, or via a Wurtz-Fittig type reaction between chlorobenzene, tin(IV) chloride, and sodium metal in a dry toluene (B28343) solvent.

-

Purification : The crude product is purified to remove reactants and byproducts.

-

Crystallization : Single crystals suitable for X-ray diffraction are grown by slow recrystallization. A common method involves dissolving the purified this compound in a minimal amount of hot benzene (B151609) or toluene to create a saturated solution.[2] The solution is then allowed to cool slowly and undisturbed to room temperature, followed by further cooling in a controlled environment (e.g., a refrigerator). Over several hours to days, single crystals form as the solubility of the compound decreases.

3.2. Data Collection

-

Crystal Mounting : A suitable single crystal is selected under a microscope, ensuring it has well-defined faces and no visible defects. The crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and placed on the diffractometer.

-

Diffractometer Setup : Data is collected on a single-crystal X-ray diffractometer. For the redetermination, data was collected at 295 K.[1] A modern instrument would typically use a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å).

-

Data Acquisition : The diffractometer collects a series of diffraction images by rotating the crystal through a range of angles. The intensity and position of each diffracted X-ray beam (reflection) are recorded. For the 1982 redetermination, 557 independent "observed" reflections were used.[1]

3.3. Structure Solution and Refinement

-

Unit Cell Determination : The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Structure Solution : The initial positions of the atoms in the crystal lattice are determined. This can be achieved using direct methods or Patterson methods, which analyze the intensities of the reflections.

-

Structure Refinement : The initial atomic model is refined to best fit the experimental diffraction data. This is typically performed using a full-matrix least-squares method.[1] This iterative process adjusts atomic coordinates and thermal displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by the R-factor (residual factor); the redetermination achieved a final R-factor of 0.031.[1]

Logical and Experimental Workflows

The following diagrams illustrate the logical relationships in determining the crystal structure of this compound.

Caption: Experimental workflow for this compound crystal structure determination.

Caption: Key molecular geometry parameters of this compound.

References

Unveiling the Solubility Profile of Tetraphenyltin in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of tetraphenyltin in various organic solvents. The information presented herein is critical for professionals engaged in chemical synthesis, materials science, and pharmaceutical development where this compound may be utilized as a reagent, catalyst, or starting material. This document summarizes key solubility data, details experimental protocols for solubility determination, and provides a logical workflow for these procedures.

Quantitative Solubility of this compound

The solubility of this compound, a white crystalline solid, is a crucial parameter for its application in various chemical processes. While qualitatively known to be soluble in several non-polar organic solvents and insoluble in water, precise quantitative data is essential for experimental design and process optimization.

A key study by A. F. M. Barton in the Transactions of the Faraday Society provides valuable quantitative data on the solubility of this compound in a range of non-polar solvents at 25 °C (298.15 K). The following table summarizes this data, presenting the solubility in terms of mole fraction, molarity (mol/L), and grams per 100 mL of solvent.

| Solvent | Temperature (°C) | Solubility (Mole Fraction, x₂) | Solubility (mol/L) | Solubility ( g/100 mL) |

| Cyclohexane | 25 | 0.0018 | 0.0168 | 0.718 |

| Carbon Tetrachloride | 25 | 0.0049 | 0.0509 | 2.174 |

| Benzene | 25 | 0.0131 | 0.147 | 6.280 |

| Toluene | 25 | 0.0108 | 0.101 | 4.314 |

| Chlorobenzene | 25 | 0.0155 | 0.154 | 6.579 |

Data extracted from "Studies in regular solution theory. Part 1.—Solubility studies of this compound in simple non-polar solvents" by A. F. M. Barton.

Qualitative assessments have also indicated that this compound is soluble in hot toluene, xylene, and chloroform, and insoluble in water and ether.

Experimental Protocol for Solubility Determination

The following section details a generalized experimental protocol for determining the solubility of an organometallic compound like this compound in an organic solvent. This method is based on the widely accepted shake-flask method, which is a reliable technique for establishing equilibrium solubility.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Constant temperature water bath or incubator shaker

-

Analytical balance

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

-

Vortex mixer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature water bath or an incubator shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The exact time should be determined by preliminary experiments to find the point at which the concentration of the solute in the solution no longer changes over time.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette. To avoid disturbing the sediment, the pipette tip should be kept well below the liquid surface but above the solid phase.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved microcrystals.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

-

Determine the concentration of this compound in the diluted solution using a validated analytical method, such as UV-Vis spectrophotometry (by creating a standard calibration curve) or HPLC.

-

Calculate the solubility of this compound in the original saturated solution by accounting for the dilution factor.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow of the experimental protocol described above.

Caption: A flowchart outlining the key steps in the experimental determination of this compound solubility.

Thermal Stability and Decomposition of Tetraphenyltin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraphenyltin ((C₆H₅)₄Sn), a tetraorganotin compound, is utilized in various industrial applications, including as a stabilizer and catalyst. A thorough understanding of its thermal stability and decomposition behavior is crucial for ensuring its safe handling, predicting its environmental fate, and optimizing its use in high-temperature applications. This technical guide provides a comprehensive overview of the thermal properties of this compound, including its stability and decomposition pathways. Due to a lack of specific quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) in publicly available literature, this guide focuses on established physical properties, a proposed decomposition mechanism based on analogous compounds, and detailed experimental protocols for relevant analytical techniques.

Introduction

This compound is a white crystalline solid with a high melting point and boiling point, suggesting significant thermal stability.[1][2] Its molecular structure consists of a central tin atom tetrahedrally bonded to four phenyl groups. The strength of the tin-carbon bond is a primary determinant of its thermal stability. Understanding the temperatures at which this compound begins to decompose and the nature of the decomposition products is essential for risk assessment and process optimization.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂₄H₂₀Sn | [1][2] |

| Molecular Weight | 427.13 g/mol | [2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 224-227 °C | [2] |

| Boiling Point | >420 °C | [2] |

| Solubility | Insoluble in water; soluble in hot benzene, toluene, xylene | [1] |

| Vapor Density | 14.7 (vs air) | [2] |

Thermal Stability and Decomposition

Proposed Decomposition Pathway

The primary step in the thermal decomposition of this compound is proposed to be the homolytic cleavage of a tin-phenyl bond, generating a triphenyltin (B1233371) radical and a phenyl radical. This initiation step is followed by a series of propagation and termination steps, leading to the formation of various decomposition products.

Caption: Proposed thermal decomposition pathway of this compound.

The phenyl radicals can then dimerize to form biphenyl, a common product in the pyrolysis of aromatic compounds. The triphenyltin radical can undergo further decomposition, ultimately leading to the formation of metallic tin or, in the presence of oxygen, tin oxides. Other potential products, such as benzene, could be formed through hydrogen abstraction by phenyl radicals from other organic molecules present or from the phenyl groups themselves.

Experimental Protocols for Thermal Analysis

To quantitatively assess the thermal stability and decomposition of this compound, the following experimental techniques are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

Experimental Workflow for TGA:

Caption: General experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Experimental Protocol for DSC:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Temperature Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen). A typical temperature range would be from ambient to above the expected decomposition temperature (e.g., 25 °C to 500 °C).

-

Data Analysis: The resulting thermogram will show endothermic peaks corresponding to melting and decomposition. The peak area can be used to calculate the enthalpy of these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Experimental Protocol for Py-GC-MS:

-

Sample Preparation: A small amount of this compound (microgram to milligram range) is placed in a pyrolysis tube.

-

Pyrolysis: The sample is rapidly heated to a predetermined temperature (e.g., 600 °C) in an inert atmosphere (e.g., helium).

-

GC Separation: The volatile decomposition products are swept into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

MS Detection: The separated components are introduced into a mass spectrometer, which provides a mass spectrum for each component, allowing for their identification by comparing the spectra to a library of known compounds.

Data Presentation

As no specific quantitative data from TGA or DSC analyses of this compound are available in the searched literature, tables summarizing such data cannot be provided at this time. Researchers are encouraged to perform the experiments outlined in Section 4 to generate this valuable data.

Conclusion

This compound is a thermally stable organotin compound. Based on the behavior of analogous compounds, its thermal decomposition is proposed to initiate through the homolytic cleavage of the tin-carbon bond, leading to the formation of phenyl radicals and subsequent products such as biphenyl. To gain a precise quantitative understanding of its thermal stability and decomposition profile, experimental analysis using TGA, DSC, and Py-GC-MS is essential. The detailed experimental protocols provided in this guide offer a framework for researchers to conduct these analyses and contribute to a more complete understanding of the thermal properties of this compound.

References

A Technical Guide to Quantum Chemical Calculations for Tetraphenyltin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetraphenyltin is a tetraorganotin compound consisting of a central tin atom tetrahedrally bonded to four phenyl groups. Its stability and reactivity are of great interest in various chemical disciplines. Computational chemistry, particularly methods based on quantum mechanics, offers invaluable insights into the fundamental properties of such molecules. This guide focuses on the application of DFT, a widely used and versatile computational method, to predict the geometry, vibrational frequencies, electronic properties, and NMR spectra of this compound.

Experimental Data for Computational Benchmarking

Accurate experimental data is essential for validating the results of quantum chemical calculations. For this compound, key experimental parameters have been determined through X-ray crystallography and gas-phase electron diffraction.

Table 1: Experimental Geometric Parameters of this compound

| Parameter | Crystal Structure Data[1] | Gas-Phase Electron Diffraction Data |

| Bond Lengths (Å) | ||

| Sn-C | 2.143(5) | Mentioned in literature[2] |

| Bond Angles (°) | ||

| C-Sn-C | 108.9(2), 110.5(2) | Mentioned in literature[2] |

Note: Gas-phase electron diffraction data provides the structure of the molecule free from crystal packing forces and is often a better comparison for calculations on isolated molecules.

Recommended Computational Protocols

The following sections detail a step-by-step computational workflow for the quantum chemical investigation of this compound.

Geometry Optimization

The first and most crucial step is to determine the equilibrium geometry of the molecule.

Methodology:

-

Initial Structure: Construct the initial 3D structure of this compound. This can be done using molecular building software or by starting from the crystallographic data.

-

Theoretical Level:

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely used choice for organic and organometallic compounds.

-

Basis Set: A mixed basis set is recommended. For the carbon and hydrogen atoms, a Pople-style basis set such as 6-31G(d,p) provides a good balance of accuracy and computational cost. For the heavy tin atom, an effective core potential (ECP) basis set like LANL2DZ is often employed to reduce computational expense while maintaining accuracy.

-

-

Calculation: Perform a geometry optimization calculation without any symmetry constraints to find the global minimum on the potential energy surface.

-

Verification: The optimized geometry should be compared with the experimental data presented in Table 1 to assess the accuracy of the chosen theoretical level.

Vibrational Frequency Analysis

Once a stationary point on the potential energy surface has been located, a vibrational frequency calculation is necessary.

Methodology:

-

Theoretical Level: The frequency calculation must be performed at the same level of theory (functional and basis set) as the geometry optimization.

-

Calculation: This calculation yields the harmonic vibrational frequencies.

-

Verification of Minimum: A true minimum energy structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the geometry optimization should be revisited.

-

Spectral Analysis: The calculated frequencies, along with their corresponding intensities, can be used to generate theoretical infrared (IR) and Raman spectra. These can then be compared to experimental spectra for assignment of vibrational modes.

Table 2: Vibrational Frequencies of this compound

| Vibrational Mode Description | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| Example: Sn-C stretch | From experimental IR/Raman | Output of frequency calculation |

| Example: Phenyl ring modes | From experimental IR/Raman | Output of frequency calculation |

This table serves as a template for comparing calculated vibrational frequencies with experimental data. Experimental IR and Raman spectra of this compound have been reported in the literature.

Electronic Structure Analysis

The electronic properties of this compound can be elucidated by analyzing its frontier molecular orbitals.

Methodology:

-

Calculation: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output of the geometry optimization calculation.

-

Analysis:

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and electronic stability of the molecule. A smaller gap generally indicates higher reactivity.

-

Molecular Orbitals: Visualization of the HOMO and LUMO can provide insights into the regions of the molecule involved in electron donation and acceptance, respectively.

-

Table 3: Electronic Properties of this compound

| Property | Calculated Value (eV) |

| HOMO Energy | Output of DFT calculation |

| LUMO Energy | Output of DFT calculation |

| HOMO-LUMO Energy Gap | Calculated from HOMO and LUMO energies |

NMR Chemical Shift Calculation

Theoretical calculations can be a powerful tool for assigning and predicting NMR spectra.

Methodology:

-

Theoretical Level: Use the previously optimized geometry. NMR calculations are often performed using the same DFT functional (e.g., B3LYP) and a suitable basis set.

-

Method: The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors.

-